ethyl oxalyl monochloride

Catalog No.
S561193
CAS No.
4755-77-5
M.F
C4H5ClO3
M. Wt
136.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl oxalyl monochloride

CAS Number

4755-77-5

Product Name

ethyl oxalyl monochloride

IUPAC Name

ethyl 2-chloro-2-oxoacetate

Molecular Formula

C4H5ClO3

Molecular Weight

136.53 g/mol

InChI

InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3

InChI Key

OWZFULPEVHKEKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)Cl

Synonyms

Chlorooxoacetic Acid Ethyl Ester; Chloroglyoxylic Acid Ethyl Ester; 1-(Chlorocarbonyl)formic Acid Ethyl Ester; Ethoxalyl Chloride; Ethyl (Chlorocarbonyl)carboxylate; Ethyl (Chloroformyl)formate; Ethyl 2-Chloro-2-oxoacetate; Ethyl 2-Chloro-2-oxoethano

Canonical SMILES

CCOC(=O)C(=O)Cl

Synthesis of Organic Compounds:

Ethyl chloroglyoxylate serves as a versatile building block in organic synthesis due to its reactive carbonyl and chloro functional groups. Researchers utilize it in various reactions, including:

  • Claisen condensation: This reaction condenses ethyl chloroglyoxylate with a ketone or aldehyde to form β-ketoesters, valuable intermediates in the synthesis of complex molecules like pharmaceuticals and natural products .
  • Acylation reactions: The reactive carbonyl group allows ethyl chloroglyoxylate to act as an acylating agent, introducing an acyl group (RCO-) onto various nucleophiles, enabling the formation of diverse organic compounds .
  • Heterocycle synthesis: Due to its reactivity, ethyl chloroglyoxylate participates in the formation of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles have numerous applications in medicinal chemistry and materials science .

Study of Chemical Reactions:

The unique reactivity of ethyl chloroglyoxylate makes it valuable for studying various chemical reactions and their mechanisms. Researchers employ it in:

  • Investigating nucleophilic substitution reactions: The chloro group in ethyl chloroglyoxylate readily undergoes substitution by various nucleophiles, allowing scientists to study the kinetics and mechanisms of these reactions .
  • Exploring reactivity of different functional groups: The presence of both a carbonyl and a chloro group in close proximity enables researchers to probe the interplay between these functionalities and their influence on reaction pathways .

Other Research Applications:

Beyond organic synthesis and reaction studies, ethyl chloroglyoxylate finds applications in other areas of scientific research:

  • Medicinal chemistry: Researchers explore the potential of ethyl chloroglyoxylate or its derivatives as therapeutic agents or as starting materials for drug development .
  • Material science: The unique properties of ethyl chloroglyoxylate or its derivatives might be exploited in the design and development of novel materials with desired functionalities .

Ethyl oxalyl monochloride, also known as ethyl chlorooxoacetate, is an organic compound with the chemical formula C4_4H5_5ClO3_3. It is a colorless to pale yellow liquid with a sharp odor, commonly used in organic synthesis. This compound is classified as an acyl chloride derivative of oxalic acid and is notable for its reactivity due to the presence of both a chloro and an oxo group in its structure. Ethyl oxalyl monochloride serves as a versatile reagent in various

Ethyl chloroglyoxylate is a corrosive and lachrymatory (tear-inducing) compound []. It can cause skin and eye irritation upon contact. When handling this compound, standard laboratory safety protocols for working with hazardous chemicals should be strictly followed, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

  • Hydrolysis: When reacted with water, it produces ethyl oxalate and hydrochloric acid. The reaction can be represented as follows:
    C4H5ClO3+H2OC4H6O4+HCl\text{C}_4\text{H}_5\text{ClO}_3+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_6\text{O}_4+\text{HCl}
  • Formation of Esters: It can react with alcohols to form esters. For example:
    C4H5ClO3+R OHR O C O C O Cl+HCl\text{C}_4\text{H}_5\text{ClO}_3+\text{R OH}\rightarrow \text{R O C O C O Cl}+\text{HCl}
  • Acylation Reactions: Ethyl oxalyl monochloride can undergo Friedel-Crafts acylation, reacting with aromatic compounds in the presence of Lewis acids like aluminum chloride to yield acylated products .

Research indicates that ethyl oxalyl monochloride exhibits potential biological activities. It has been investigated for its insecticidal and bactericidal properties, showing effectiveness against various pests and pathogens. The compound is part of a class of oxalic acid derivatives that have been noted for their broad-spectrum efficacy in agricultural applications, particularly against aphids and certain fungal diseases affecting crops .

Ethyl oxalyl monochloride can be synthesized through several methods:

  • Chlorination of Ethyl Oxalate: Ethyl oxalate can be treated with phosphorus pentachloride or thionyl chloride to introduce the chlorine atom.
  • Direct Reaction with Chlorinating Agents: The compound can also be synthesized by reacting oxalic acid with chlorinating agents like thionyl chloride or oxalyl chloride under controlled conditions.
  • From Ethylene Carbonate: A more complex route involves the photochlorination of ethylene carbonate, leading to intermediate products that can be further processed to yield ethyl oxalyl monochloride .

Ethyl oxalyl monochloride finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for the preparation of esters, amides, and other functionalized compounds.
  • Agricultural Chemicals: Due to its insecticidal properties, it is utilized in developing pesticides and fungicides.
  • Pharmaceuticals: The compound has been explored for its potential use in drug development, particularly as a prodrug that converts into active pharmaceutical ingredients within biological systems .

Studies on ethyl oxalyl monochloride reveal its interactions with various biological systems. It has been shown to hydrolyze into biologically active forms that may exert therapeutic effects or toxicities depending on the context. Interaction studies suggest that it may influence metabolic pathways related to the degradation of chlorinated compounds, which could have implications for both efficacy and safety in agricultural and pharmaceutical applications .

Ethyl oxalyl monochloride shares structural and functional similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Ethyl ChloroacetateC4_4H7_7ClOUsed for acylation reactions; less reactive than ethyl oxalyl monochloride.
Oxalyl ChlorideC2_2Cl2_2O2_2Diacyl chloride; more reactive; used primarily for acylation.
Ethylene Glycol MonochloroacetateC4_4H7_7ClOUsed in polymer synthesis; less versatile than ethyl oxalyl monochloride.
Ethoxycarbonyl ChlorideC4_4H7_7ClOSimilar reactivity but less specific in applications compared to ethyl oxalyl monochloride.

Ethyl oxalyl monochloride stands out due to its dual functionality as both an acylating agent and a precursor for various bioactive compounds, making it particularly valuable in synthetic organic chemistry and agrochemical formulations .

XLogP3

1.4

Boiling Point

137.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (96.67%): Flammable liquid and vapor [Warning Flammable liquids];
H290 (11.67%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (11.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (13.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (23.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.61 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4755-77-5

Wikipedia

Ethyl oxalyl monochloride

General Manufacturing Information

Acetic acid, 2-chloro-2-oxo-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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